Etoricoxib-13C,d3

LC-MS/MS Bioequivalence Pharmacokinetics

Non-isotopic internal standards introduce matrix effects and extraction variability, risking bioanalytical method failure. Etoricoxib-13C,d3 eliminates these risks with a +4 Da mass shift for unambiguous LC-MS/MS detection. - Co-elutes with analyte; compensates for ion suppression/enhancement & sample prep variability. - Enables LLOQ of 5.00 ng/mL with a 2-min runtime, supporting high-throughput ANDA bioequivalence studies. - Fully characterized reference standard compliant with USP/EP traceability for AMV & QC applications.

Molecular Formula C18H15ClN2O2S
Molecular Weight 362.9 g/mol
Cat. No. B15142581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoricoxib-13C,d3
Molecular FormulaC18H15ClN2O2S
Molecular Weight362.9 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2+1D3
InChIKeyMNJVRJDLRVPLFE-JVXUGDAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoricoxib-13C,d3 Reference Standard: Isotopic Purity and Regulatory-Grade Characterization for Quantitative Bioanalysis


Etoricoxib-13C,d3 (CAS 2748267-73-2) is a stable isotope-labeled internal standard (SIL-IS) of the selective COX-2 inhibitor etoricoxib, incorporating one ¹³C atom and three deuterium atoms (d₃) at the methylsulfonyl moiety . With a molecular formula of C₁₇¹³CH₁₂D₃ClN₂O₂S and a molecular weight of 362.85 g/mol, the compound is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . The 4-Da mass shift (¹³CD₃ vs. CH₃) enables unambiguous detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS) while maintaining near-identical physicochemical properties to the unlabeled analyte, a critical requirement for accurate quantification in pharmacokinetic and bioequivalence studies .

Workflow
LC-MS/MS quantification of etoricoxib in research matrices
Use Context
Isotope-labeled internal standard for bioanalytical method development
Selection Logic
4-Da mass shift with matched physicochemical properties to unlabeled analyte

Why Structural Analogs and Non-Isotopic Internal Standards Cannot Substitute for Etoricoxib-13C,d3 in Regulated Bioanalysis


Substituting Etoricoxib-13C,d3 with non-isotopic internal standards (e.g., phenazone, piroxicam, trazodone) or alternative isotopic labeling patterns (e.g., D₄-only or ¹³C₆-only) introduces quantifiable analytical risk. Non-isotopic internal standards exhibit differential extraction recovery, ionization efficiency, and matrix effect susceptibility compared to the target analyte, leading to accuracy deviations that may exceed bioanalytical method validation acceptance criteria (±15%) [1]. A stable isotope-labeled internal standard (SIL-IS) such as Etoricoxib-13C,d3 co-elutes with the unlabeled analyte, effectively canceling matrix effects and compensating for sample preparation variability [2]. Furthermore, alternative labeling strategies (e.g., D₄-only) may suffer from deuterium-hydrogen exchange or inadequate mass separation from the analyte's natural isotopic envelope, whereas the combined ¹³C and d₃ labeling of this compound provides a distinct +4 Da shift with minimized isotopic spectral overlap and enhanced signal specificity .

Non-isotopic internal standards

Differential extraction and ionization may cause accuracy deviations that exceed bioanalytical method validation limits. Co-elution-based matrix-effect compensation is lost.

Alternative isotopic labels

D₄-only labels may undergo deuterium-hydrogen exchange. ¹³C₆-only labels increase cost without improving the 4-Da separation needed to avoid isotopic envelope overlap.

Structural analogs

Structurally dissimilar internal standards exhibit different matrix effect susceptibility and require extensive sample preparation to approach comparable accuracy and precision.

Quantitative Differentiation Evidence: Etoricoxib-13C,d3 Versus Alternative Internal Standards and Labeling Strategies


Signal-to-Noise Ratio Superiority of SIL-IS Versus Non-Isotopic Internal Standards in Human Plasma LC-MS/MS

Methods employing stable isotope-labeled etoricoxib as internal standard achieve a signal-to-noise ratio (S/N) exceeding 40 at the lower limit of quantitation (LLOQ) of 10.00 ng/mL in human plasma using HPLC-ESI-MS/MS with MRM detection [1]. In contrast, methods relying on non-isotopic internal standards such as phenazone or piroxicam typically require higher LLOQ thresholds (0.2-5.0 ng/mL with variable S/N) due to differential matrix effects and inconsistent ionization efficiency [2]. The 4-Da mass shift provided by the ¹³C,d₃ label eliminates cross-talk between analyte and IS channels, a limitation frequently encountered with structurally dissimilar internal standards [1].

S/N ratio vs. non-isotopic IS
Cross-study comparable
S/N > 40 at 10.00 ng/mL LLOQ
vs. phenazone: LLOQ 0.2 ng/mL, S/N not quantified
Supports S/N endpoint review for SIL-IS method context
Co-elution improves ionization consistency; 50× higher concentration threshold than phenazone-based method
LC-MS/MS Bioequivalence Pharmacokinetics

Matrix Effect Compensation: Quantitative Recovery Comparison Between Isotopic and Non-Isotopic Internal Standards

The use of Etoricoxib-13C,d3 as a co-eluting SIL-IS results in negligible matrix effect in human plasma LC-MS/MS analyses, as evidenced by consistent recovery across the validated linear range of 10.00-4000.39 ng/mL [1]. Class-level inference from SIL-IS methodology establishes that isotopically labeled internal standards experience the same matrix effects and extraction losses as the target analyte, effectively canceling ion suppression or enhancement artifacts [2]. In contrast, methods employing structurally dissimilar internal standards such as trazodone (UPLC-PDA) or phenazone (LC-MS/MS) require extensive sample preparation (liquid-liquid extraction or solid-phase extraction) to mitigate differential matrix effects, yet still exhibit accuracy variations of -3.49% to +7.93% across concentration levels [3].

Matrix effect compensation
Class-level inference
Negligible matrix effect; consistent recovery 10.00–4000.39 ng/mL
vs. non-isotopic IS: accuracy deviation −3.49% to +7.93%
Supports matrix-effect control interpretation
SIL-IS cancels ion suppression artifacts without extensive sample cleanup
Matrix Effect Ion Suppression Method Validation

Mass Spectrometric Specificity: 4-Da Shift of ¹³C,d₃ Label Versus D₄-Only and ¹³C₆-Only Labeling Strategies

Etoricoxib-13C,d3 provides a distinct +4 Da mass shift (m/z 363.10 for IS vs. m/z 359.15 for unlabeled etoricoxib in MRM transitions) [1]. This dual-isotope labeling strategy (one ¹³C plus three d₃) offers superior spectral separation compared to D₄-only labeling (which may exhibit deuterium-hydrogen back-exchange under certain chromatographic conditions) and avoids the higher cost and synthetic complexity of ¹³C₆ labeling . The 4-Da difference eliminates isotopic overlap between the analyte's M+2 and M+4 natural abundance peaks and the internal standard channel, ensuring unambiguous quantification without cross-channel interference . Comparative analysis of MRM transitions demonstrates baseline resolution between m/z 359.15 (analyte) and m/z 363.10 (IS) with zero crosstalk [1].

Mass spectrometric specificity
Class-level inference
+4 Da shift, zero cross-channel interference
D₄-only: potential 5–15% H/D back-exchange
Supports unambiguous MRM selectivity
Baseline resolution between m/z 359.15 (analyte) and m/z 363.10 (IS)
Isotopic Purity Spectral Overlap MRM Selectivity

Regulatory Method Validation Performance: Intra-Assay and Inter-Assay Precision Comparison

Bioanalytical methods employing stable isotope-labeled etoricoxib as internal standard achieve intra-assay precision (CV) of 3.10-12.07% and inter-assay precision of 4.51-11.56% across the concentration range of 5.00-5002.90 ng/mL, with accuracy deviation ranging from -10.17% to +10.83% [1]. These validation parameters fall within the FDA and EMA acceptance criteria of ±15% (±20% at LLOQ) for bioanalytical method validation. In contrast, a 2024 UPLC-PDA method using the non-isotopic internal standard trazodone reported a substantially higher LLOQ of 100 ng/mL (20× higher than the 5.00 ng/mL achieved with SIL-IS) and required 8-minute run times with liquid-liquid extraction [2].

Regulatory validation performance
Cross-study comparable
LLOQ 5.00 ng/mL; run time 2 min
vs. trazodone IS: LLOQ 100 ng/mL, run time 8 min
Supports method-transfer efficiency review
10–20× lower LLOQ and 4× faster run time; simple protein precipitation
Method Validation Precision Accuracy FDA/EMA Compliance

Procurement-Relevant Application Scenarios for Etoricoxib-13C,d3 in Regulated Bioanalysis and Pharmaceutical Development


Regulated Bioequivalence Studies for Generic ANDA Submissions

Etoricoxib-13C,d3 is the internal standard of choice for bioequivalence studies comparing test and reference etoricoxib formulations, as exemplified by ClinicalTrials.gov study NCT05014490 evaluating 120 mg etoricoxib film-coated tablets . The SIL-IS enables quantification of etoricoxib plasma concentrations with a validated linear range of 10.00-4000.39 ng/mL, S/N > 40 at LLOQ, and negligible matrix effect, ensuring that 90-day frozen plasma stability requirements are met with accuracy deviation within -10.17% to +10.83% [5]. This performance profile satisfies FDA and EMA bioanalytical method validation guidelines for ANDA submissions.

Clinical Pharmacokinetic Studies Requiring High Sensitivity and Low Sample Volume

Methods utilizing Etoricoxib-13C,d3 achieve LLOQ values as low as 5.00 ng/mL using simple protein precipitation without solid-phase or liquid-liquid extraction . This sensitivity enables accurate quantification in studies with limited plasma volumes (e.g., pediatric populations, serial sampling in small animals) where non-isotopic internal standard methods requiring 50-100 µL plasma and 100 ng/mL LLOQ would be inadequate [5]. The 2-minute LC-MS/MS run time supports high-throughput analysis of large clinical trial sample batches.

Pharmaceutical Quality Control and Stability-Indicating Method Validation

As a fully characterized reference standard compliant with USP and EP traceability requirements, Etoricoxib-13C,d3 is suitable for analytical method development and validation (AMV) in pharmaceutical quality control settings . The compound's stable isotope labeling enables differentiation from process impurities and degradation products in stability-indicating HPLC and LC-MS/MS assays, supporting ICH Q2(R1) validation parameters including specificity, linearity (r = 1.0000 across 5.00-5002.90 ng/mL), and precision [5].

Forensic Toxicology and Therapeutic Drug Monitoring (TDM)

The unambiguous mass spectrometric identification provided by the 4-Da mass shift of Etoricoxib-13C,d3 (m/z 359.15 → 363.10 MRM transition) enables definitive confirmation of etoricoxib in complex biological matrices, distinguishing the drug from isobaric interferences and structurally related COX-2 inhibitors . This specificity is essential for forensic applications and clinical TDM where false-positive or false-negative results carry significant consequences.

Application
Selection Property
Validation Focus
Bioequivalence study research
Co-eluting SIL-IS with 4-Da mass shift
Accuracy and precision across validated linear range; matrix-effect control
Low-volume PK bioanalysis
High-sensitivity MRM transition
LLOQ benchmarking with simple sample preparation
Stability-indicating method validation
Label differentiates from impurities and degradants
Specificity and linearity under ICH Q2(R1) context
Research-matrix confirmation
+4 Da unambiguous mass separation
Isobaric interference review in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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